molecular formula C20H15FN4O2 B2609273 2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946217-02-3

2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2609273
CAS No.: 946217-02-3
M. Wt: 362.364
InChI Key: ZTWMESZXGIAIEZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methoxy groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Scientific Research Applications

2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group can modulate its pharmacokinetic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide include other imidazo[1,2-b]pyridazines and benzamides. These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example:

The unique combination of fluorine and methoxy groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Biological Activity

2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features, including the presence of fluorine and a methoxy group, are believed to enhance its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H15_{15}FN4_{4}O2_{2}
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 946217-02-3

The structure of this compound features a fluorinated benzamide core with an imidazo[1,2-b]pyridazine moiety that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant activity against various pathogens. For instance, derivatives containing the imidazo[1,2-b]pyridazine core have shown efficacy against Mycobacterium tuberculosis , suggesting that this compound may possess similar properties due to its structural similarities .

Anticancer Activity

The compound is hypothesized to target multiple kinases involved in cancer progression. Preliminary studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the disruption of signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-b]pyridazine derivatives:

  • In Vitro Studies :
    • A study reported that imidazo[1,2-b]pyridazine derivatives exhibited potent cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from nanomolar to micromolar concentrations .
    • Another investigation highlighted the antimicrobial properties against drug-resistant strains of bacteria, indicating the potential for development as a therapeutic agent .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the imidazo core can significantly influence biological activity. For example, introducing different substituents on the phenyl ring can enhance potency against specific targets .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
3-Methoxyimidazo[1,2-b]pyridazineContains methoxy group; no fluorineActive against Mycobacterium tuberculosis
4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamideTrifluoromethyl substitution; lacks imidazo coreAnticancer properties reported
3-Fluoro-N-(4-methoxyphenyl)benzamideMethoxy substitution; simple aromatic structureModerate antimicrobial activity

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific kinases or receptors involved in cellular signaling pathways critical for tumor growth and pathogen survival.

Properties

IUPAC Name

2-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)13-5-4-6-14(11-13)22-20(26)15-7-2-3-8-16(15)21/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMESZXGIAIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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